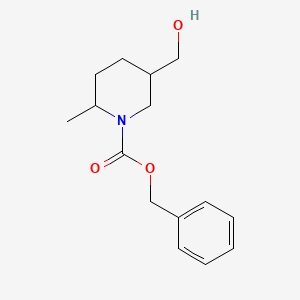

Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate are not available, similar compounds have been synthesized through various methods. For instance, benzyl alcohol has been synthesized through the hydrogenation of benzaldehyde using Pd-based catalysts .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 5-hydroxymethylfurfural (5-HMF) has been oxidized to produce 2,5-furandicarboxylic acid (FDCA) in a continuous packed bed reactor .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular formula, average mass, and monoisotopic mass of Benzyl (hydroxymethyl)carbamate have been determined .Applications De Recherche Scientifique

-

5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate Synthesis

- Scientific Field : Biochemistry and Epigenetics .

- Application Summary : 5hmdC phosphoramidite and triphosphate are important building blocks in 5hmdC-containing DNA synthesis for epigenetic studies .

- Methods of Application : The current research provides an improved synthetic method that enables the preparation of commercially available cyanoethyl-protected 5hmdC phosphoramidite .

- Results or Outcomes : This method has an overall yield of 39% on a 5 g scale .

-

Oxidation of 5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA)

- Scientific Field : Biotechnology and Biochemistry .

- Application Summary : Aryl-alcohol oxidases (AAOs) catalyze the oxidation of HMF to 5-formyl-2-furancarboxylic acid (FFCA) through 2,5-diformylfuran (DFF) and have thus been applied in enzymatic reaction cascades for the production of FDCA .

- Methods of Application : AAOs are flavoproteins that oxidize a broad range of benzylic and aliphatic allylic primary alcohols to the corresponding aldehydes, and in some cases further to acids, while reducing molecular oxygen to hydrogen peroxide .

- Results or Outcomes : These promising biocatalysts can also be used for the synthesis of flavors, fragrances, and chemical building blocks .

-

Synthesis of YC-1 (Lificiguat, 3- (5′-hydroxymethyl-2′-furyl)-1-benzylindazole)

- Scientific Field : Pharmacology .

- Application Summary : YC-1 has been synthesized, and many targets for special bioactivities have been explored, such as stimulation of platelet-soluble guanylate cyclase, indirect elevation of platelet cGMP levels, and inhibition of hypoxia-inducible factor-1 (HIF-1) and NF-κB .

- Methods of Application : The specific methods of synthesis are not detailed in the source .

- Results or Outcomes : The outcomes of this synthesis are not detailed in the source .

-

Characterization of a Thermotolerant Aryl-Alcohol Oxidase

- Scientific Field : Applied Microbiology and Biotechnology .

- Application Summary : A new aryl-alcohol oxidase, Ma AAO, from Moesziomyces antarcticus has been expressed at high yields in the methylotrophic yeast Pichia pastoris .

- Methods of Application : Ma AAO accepts a broad range of benzylic primary alcohols, aliphatic allylic alcohols, and furan derivatives like HMF as substrates .

- Results or Outcomes : Ma AAO is a promising biocatalyst for the production of precursors for bioplastics and bioactive compounds .

-

An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate

- Scientific Field : Biochemistry .

- Application Summary : 5hmdC phosphoramidite and triphosphate are important building blocks in 5hmdC-containing DNA synthesis for epigenetic studies .

- Methods of Application : The current research provides an improved synthetic method that enables the preparation of commercially available cyanoethyl-protected 5hmdC phosphoramidite .

- Results or Outcomes : This method has an overall yield of 39% on a 5 g scale .

- Characterization of a Thermotolerant Aryl-Alcohol Oxidase

- Scientific Field : Applied Microbiology and Biotechnology .

- Application Summary : A new aryl-alcohol oxidase, Ma AAO, from Moesziomyces antarcticus has been expressed at high yields in the methylotrophic yeast Pichia pastoris .

- Methods of Application : Ma AAO accepts a broad range of benzylic primary alcohols, aliphatic allylic alcohols, and furan derivatives like HMF as substrates .

- Results or Outcomes : Ma AAO is a promising biocatalyst for the production of precursors for bioplastics and bioactive compounds .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-12-7-8-14(10-17)9-16(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBMSSRNBMTDSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B1379782.png)

![3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1379786.png)

![N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1379790.png)

![{[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1379793.png)

![{1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1379798.png)